Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime
CAS No.:
Cat. No.: VC18768027
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3OS |
|---|---|
| Molecular Weight | 181.22 g/mol |
| IUPAC Name | N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3 |
| Standard InChI Key | WWFGVUGEIUIZMK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CSC2=N1)C=NO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime (C₈H₇N₃OS; molecular weight 181.21 g/mol) consists of a bicyclic imidazo[2,1-b]thiazole system. The core structure is substituted with a methyl group at position 6 and an oxime (-CH=N-OH) moiety at position 5. The aldehyde group at position 5 enables further derivatization, making it a key intermediate in synthesizing bioactive hybrids .
Spatial and Electronic Properties
-
Methyl Substituent: Enhances metabolic stability by reducing oxidative degradation compared to bulkier aryl groups.
-
Oxime Group: Introduces polarity, improving aqueous solubility and enabling hydrogen bonding with biological targets.
-
Z/E Isomerism: The oxime’s configuration (Z or E) influences bioactivity, with Z-isomers showing superior antiviral and anticancer profiles in preclinical models.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
-
Core Formation: Cyclocondensation of 2-aminothiazole with α-haloketones (e.g., 4-chloromethyl-ω-bromoacetophenone) yields the imidazo[2,1-b]thiazole scaffold .
-
Formylation: Introduction of the carboxaldehyde group at position 5 using Vilsmeier-Haack conditions (POCl₃/DMF).
-
Oxime Formation: Reaction of the aldehyde with hydroxylamine hydrochloride under mild acidic conditions (pH 4–5) produces the oxime derivative.
Typical Yields:
| Step | Yield (%) |
|---|---|
| Cyclocondensation | 70–80 |
| Formylation | 65–75 |
| Oxime Formation | 85–90 |
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance reproducibility and reduce byproducts. Key parameters include:
-
Temperature Control: Maintained at 90°C during cyclocondensation to prevent side reactions .
-
Catalyst Use: Triethylamine accelerates formylation, reducing reaction time by 40%.
Chemical Reactivity and Derivative Synthesis
Key Reactions
-
Oxidation:
-
Oxime → Nitrile oxide (using H₂O₂/AcOH).
-
Example: .
-
-
Reduction:
-
Oxime → Primary amine (NaBH₄/MeOH).
-
Example: \text{R-CH=N-OH} \xrightarrow{NaBH_4} \text{R-CH_2-NH_2}.
-
-
Nucleophilic Substitution:
Biological Activities and Pharmacological Applications
Anticancer Activity
Derivatives of this compound exhibit potent activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines:
Table 1: Anticancer Activity of Selected Derivatives
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| 6i (n-butyl substitution) | 8.38 ± 0.62 | VEGFR-2, Bax/Bcl-2 |
| 6b (5-fluoro substitution) | 11.50 ± 0.52 | COX-2 |
| Sorafenib (control) | 7.55 | Multi-kinase |
Mechanistic Insights:
-
6i upregulates pro-apoptotic Bax (3.2-fold) and caspases 8/9 (2.5-fold) while suppressing anti-apoptotic Bcl-2 (60%) .
Antimicrobial and Antiviral Effects
-
Anti-Tuberculosis: Targets QcrB in Mycobacterium tuberculosis, disrupting electron transport (MIC = 0.8 µg/mL).
-
Antiviral: Z-configured oximes inhibit SARS-CoV-2 3CL protease (IC₅₀ = 1.2 µM).
Mechanism of Action
Target Engagement
-
QcrB Inhibition: Blocks cytochrome bcc-aa₃ in mycobacteria, collapsing proton motive force.
-
COX-2 Selectivity: Binds to the hydrophobic pocket of COX-2 (Kd = 0.12 µM), reducing prostaglandin E₂ synthesis.
Structural Determinants of Activity
-
Methyl at Position 6: Shields the core from CYP450-mediated oxidation, extending half-life from 2.1 to 4.8 hours.
-
Oxime Configuration: Z-isomers exhibit 5-fold higher VEGFR-2 affinity than E-isomers .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Imidazo[2,1-b]thiazole Derivatives
| Compound | Substituents | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 6-Methyl-oxime (Target) | 6-CH₃; 5-CH=N-OH | 8.38 | 2.1 |
| 6-Phenyl-carboxamide | 6-C₆H₅; 5-CONH₂ | 1.4 | 0.9 |
| 6-Chloro-guanylhydrazone | 6-Cl; 5-C(=NH)NH₂ | 0.33 | 1.5 |
Key Trends:
-
Lipophilicity: Phenyl groups enhance membrane permeability but reduce solubility.
-
Electron-Withdrawing Groups: Chloro substituents increase kinase inhibition potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume